molecular formula C14H11Cl2NO B1606722 2-chloro-N-(3-chloro-4-methylphenyl)benzamide CAS No. 7017-26-7

2-chloro-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B1606722
CAS No.: 7017-26-7
M. Wt: 280.1 g/mol
InChI Key: OCJWUINPGKPIAN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-4-methylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group and a 3-chloro-4-methylphenyl substituent on the amide nitrogen. Benzamide scaffolds are known for their versatility in forming hydrogen bonds and participating in π-π stacking, which contribute to their bioactivity and crystallographic properties .

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJWUINPGKPIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304162
Record name 2-chloro-N-(3-chloro-4-methylphenyl)benzamide
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Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7017-26-7
Record name NSC164408
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLORO-4'-METHYLBENZANILIDE
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Preparation Methods

Starting Materials Preparation

  • 2-Chlorobenzoyl chloride is usually prepared by chlorination of 2-chlorobenzoic acid using reagents like thionyl chloride or oxalyl chloride under reflux conditions.
  • 3-Chloro-4-methylaniline is commercially available or can be synthesized by selective chlorination and methylation of aniline derivatives.

Amide Formation

The core synthetic step involves the reaction of 2-chlorobenzoyl chloride with 3-chloro-4-methylaniline under controlled conditions:

Parameter Typical Conditions
Solvent Anhydrous dichloromethane, tetrahydrofuran (THF), or ethyl acetate
Base Triethylamine or pyridine to neutralize HCl formed
Temperature 0 °C to room temperature to control reaction rate
Reaction Time 1-4 hours depending on scale and conditions
Molar Ratio 1:1 to 1:1.2 (benzoyl chloride:aniline)

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl carbon, forming the amide bond with the elimination of HCl, which is scavenged by the base.

Work-up and Purification

  • After completion, the reaction mixture is quenched with water or dilute acid to remove excess reagents.
  • The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by recrystallization from ethanol or ethyl acetate to obtain pure This compound as colorless crystals.

Research Findings and Crystallographic Data

  • The compound's molecular structure has been characterized by X-ray crystallography, revealing key features such as the dihedral angle between aromatic rings and hydrogen bonding patterns critical for crystal packing and stability.
  • The ortho-chloro substituent in the benzoyl ring is positioned syn to the carbonyl group, influencing the molecular conformation and intermolecular interactions.
  • The compound forms intermolecular N–H···O hydrogen bonds, creating infinite chains in the crystal lattice, which facilitates crystallinity and purity during recrystallization.

Polymorphism and Solid-State Forms

  • While specific polymorphs of This compound are less documented, related benzamide derivatives exhibit polymorphic behavior affecting solubility and bioavailability.
  • Control of crystallization parameters (solvent, temperature, rate of cooling) can influence the solid-state form obtained, which is critical for pharmaceutical applications.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Acyl chloride formation 2-chlorobenzoic acid + thionyl chloride, reflux 2-chlorobenzoyl chloride, reactive intermediate
Amide coupling 2-chlorobenzoyl chloride + 3-chloro-4-methylaniline, base, solvent, 0-25 °C Formation of target amide with HCl scavenged by base
Purification Recrystallization from ethanol or ethyl acetate Pure crystalline compound, suitable for characterization

Alternative Synthetic Routes and Patents

  • Some patents describe related benzamide syntheses involving coupling of organometallic intermediates with substituted nitrobenzenes followed by reduction and amide formation, but these are more complex and less direct for this specific compound.
  • The direct acylation method remains the most straightforward and widely used approach.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis Method Overview

  • Starting Materials : 3-chloro-4-methyl aniline, benzoyl chloride.
  • Reagents : Base (such as triethylamine), solvent (like dichloromethane).
  • Procedure : The aniline reacts with benzoyl chloride under basic conditions to form the desired amide.

Biological Activities

2-chloro-N-(3-chloro-4-methylphenyl)benzamide has shown promising biological activities, particularly in the realm of medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Antibacterial Properties

Studies have reported that the compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests have shown zones of inhibition comparable to standard antibiotics, suggesting potential for development as a therapeutic agent.

Compound Target Bacteria Zone of Inhibition (mm) Comparison with Standard
This compoundS. aureus20.5 ± 0.4Lower than Streptomycin (36.6 ± 0.3)
E. coli17.0 ± 0.3Lower than Streptomycin (29.1 ± 0.2)

Medicinal Chemistry Applications

The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance potency or selectivity against specific biological targets.

Case Study: Anticancer Compounds

A notable study involved synthesizing a series of derivatives based on this compound to evaluate their efficacy against breast cancer cell lines. The results indicated that certain modifications led to improved cytotoxicity and selectivity.

Material Science Applications

Beyond biological applications, this compound is also explored in materials science for its potential in developing new polymers and coatings due to its unique chemical structure.

Properties for Material Development

  • Thermal Stability : The presence of chlorine atoms contributes to enhanced thermal stability.
  • Chemical Resistance : The compound's structure may impart resistance to various solvents and environmental conditions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Variations in substituents on the benzamide core and the aromatic ring significantly influence melting points, solubility, and crystallinity. Key examples include:

Compound Name Substituents (Benzamide/Phenyl) Melting Point (°C) Molecular Weight Key Reference
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide 2-Cl, 4,6-diCl-pyrimidine 156–158 357.6
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 2-Cl, 4-Cl-3-I, 4-SO₂Me Not reported 470.09
GDC-0449 (Vismodegib) 2-Cl, 4-Cl-3-pyridyl, 4-SO₂Me 179–181 421.3
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 3-Cl, 2-OH, 2-Cl-4-NO₂ Not reported 327.12

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -SO₂Me) increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) .
  • Bulky substituents (e.g., iodine in ) may reduce solubility but improve thermal stability.
Computational and Structural Insights
  • Hydrogen Bonding : DFT studies on 2-chloro-N-(pyrazolyl)benzamides reveal that chloro substituents stabilize molecular conformations through electrostatic interactions and hydrogen bonding .
  • Crystal Packing : In 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, the dihedral angle between aromatic rings (52.13°) and N–H⋯O hydrogen bonds facilitate dimer formation, influencing crystallinity .

Biological Activity

2-chloro-N-(3-chloro-4-methylphenyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent on the benzamide structure, which influences its biological interactions. The general formula can be represented as follows:

C14H12Cl2NO\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}\text{O}

This structure allows it to interact with various biological targets, including enzymes and receptors.

Benzamides typically exert their effects by binding to specific target proteins, modulating their activity. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Pathogen MIC (μg/mL) Control (μg/mL)
Staphylococcus aureus102 (Ciprofloxacin)
Escherichia coli152 (Ciprofloxacin)

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases.

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 20 μM, with an IC50 value of approximately 15 μM.
  • Antimicrobial Efficacy : In a comparative study against known antibiotics, the compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Biochemical Pathways

The biological activity of this compound can influence several biochemical pathways:

  • Apoptosis Pathway : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Cell Signaling Pathways : Modulation of pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-chloro-N-(3-chloro-4-methylphenyl)benzamide?

Methodological Answer: The synthesis typically involves coupling a substituted benzoyl chloride with a substituted aniline derivative. Key steps include:

  • Chlorination : Introduce chlorine at the ortho position of the benzoyl chloride precursor using reagents like SOCl₂ or PCl₃.
  • Amidation : React 2-chlorobenzoyl chloride with 3-chloro-4-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA) to neutralize HCl byproducts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Q2. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with chloro substituents .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS. The molecular ion peak (M+H)⁺ should align with the theoretical mass (C₁₄H₁₀Cl₂NO: 292.03 g/mol).
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction conditions for synthesizing analogs?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in chlorination or amidation steps.
  • Reaction Path Search : Employ software like GRRM or AFIR to identify low-energy pathways for multi-step reactions, reducing trial-and-error experimentation .
  • Machine Learning : Train models on PubChem data to correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) with reaction yields .

Q. Q4. How to resolve contradictions in reported antibacterial activity data for this compound?

Methodological Answer:

  • Target Validation : Use CRISPR-Cas9 knockouts in bacterial strains to confirm whether activity is mediated by AcpS-Pptase inhibition, as seen in structurally related benzamides .
  • Biochemical Assays : Measure IC₅₀ values against purified enzymes (e.g., AcpS-Pptase) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Structural Modifications : Introduce a trifluoromethyl group (as in ) to enhance target binding affinity and re-evaluate activity .

Q. Q5. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (CH₃, CF₃), or nitro (NO₂) groups at the 2-chloro or 4-methyl positions .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carbonyl group) and hydrophobic regions (e.g., chloro substituents) .
  • In Silico ADMET Prediction : Apply tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles (e.g., logP < 5, TPSA < 90 Ų) .

Data Interpretation & Experimental Design

Q. Q6. How to design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, then quantify degradation via HPLC. Chlorobenzamides are prone to hydrolysis under acidic conditions .
  • Light/Heat Stability : Expose samples to UV light (254 nm) or 60°C for 48 hours. Monitor decomposition using TLC or LC-MS.

Q. Q7. What analytical techniques are suitable for detecting byproducts in scaled-up synthesis?

Methodological Answer:

  • GC-MS : Identify volatile impurities (e.g., unreacted benzoyl chloride) with a DB-5MS column and EI ionization.
  • HPLC-DAD : Quantify non-volatile byproducts (e.g., dimerized aniline derivatives) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Contradictions & Advanced Analysis

Q. Q8. Why do some studies report weak activity against Gram-negative bacteria despite structural similarity to potent inhibitors?

Methodological Answer:

  • Membrane Permeability : Use the NPN uptake assay to assess outer membrane disruption. Chlorobenzamides may fail to penetrate LPS layers in Gram-negative strains .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance is mediated by pumps like AcrAB-TolC .

Q. Q9. How to address discrepancies in crystallographic data for benzamide derivatives?

Methodological Answer:

  • Twinned Crystals : Re-crystallize from alternative solvents (e.g., DMF/water) to obtain single crystals.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O vs. Cl···π) across derivatives to identify packing anomalies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Reactant of Route 2
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2-chloro-N-(3-chloro-4-methylphenyl)benzamide

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